Bicyclo[4.2.0]octa-1,5-diene
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Overview
Description
Bicyclo[420]octa-1,5-diene is an organic compound with the molecular formula C₈H₁₀ It is a bicyclic hydrocarbon characterized by a unique structure that includes two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-1,5-diene can be synthesized through several methods. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between different coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and efficient synthetic procedures are likely employed to produce this compound on a larger scale. The use of rhodium catalysts and one-pot protocols can significantly reduce waste and save time, making the process more viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield various oxygenated derivatives, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,5-diene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,5-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, often facilitated by catalysts like rhodium complexes. These reactions can lead to the formation of intermediates that further react to produce the final products . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-1,5-diene can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octa-2,5-diene: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with an additional double bond in the ring system.
Benzocyclobutene: A compound with a similar bicyclic structure but different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the types of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
42206-10-0 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1,5-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h3-4H,1-2,5-6H2 |
InChI Key |
LKVVIADCTAYVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCC2=C1 |
Origin of Product |
United States |
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